Steviol acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,5R,9S,10R,13S)-13-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-14-12-21-10-6-16-19(3,8-5-9-20(16,4)18(24)25)17(21)7-11-22(14,13-21)26-15(2)23/h16-17H,1,5-13H2,2-4H3,(H,24,25)/t16?,17-,19+,20+,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNAFQAMMJOLHX-BQCLRKHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12CCC3C4(CCCC(C4CCC3(C1)CC2=C)(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@]12CC[C@H]3[C@@]4(CCC[C@@](C4CC[C@]3(C1)CC2=C)(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70965899 | |
| Record name | 13-(Acetyloxy)kaur-16-en-18-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70965899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51576-10-4 | |
| Record name | Steviol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051576104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-(Acetyloxy)kaur-16-en-18-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70965899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Steviol Acetate and Its Derivatives
Chemical Synthesis of Steviol (B1681142) Acetate (B1210297)
The synthesis of steviol acetate from steviol is a fundamental transformation in the chemical modification of steviol glycosides. This process primarily involves the selective acetylation of the hydroxyl group at the C-13 position.
Regioselective Acetylation of Steviol
The acetylation of steviol (1) to produce this compound (2), or 13-acetyloxy-ent-kaur-16-en-19-oic acid, is a common step in the synthesis of various ent-kaurane diterpene glycosides. nih.govsemanticscholar.org This reaction targets the tertiary hydroxyl group at the C-13 position. The process involves treating steviol with an acetylating agent in the presence of a base. nih.govresearchgate.net The inherent reactivity differences among the hydroxyl groups in more complex steviol derivatives, such as stevioside (B1681144), can also be exploited for regioselective enzymatic acylation. researchgate.net For instance, enzymatic acetylation of stevioside has been shown to occur selectively at the outer glucose unit. iupac.org
Optimized Reaction Conditions and Reagent Systems for Acetylation
The standard laboratory synthesis of this compound involves the use of acetic anhydride (B1165640) (Ac₂O) and pyridine (B92270). nih.govsemanticscholar.orgresearchgate.net This method serves as a reliable way to prepare the common intermediate, 13-acetyloxy-ent-kaur-16-en-19-oic acid (this compound, 2). nih.govsemanticscholar.org An alternative optimized procedure involves dissolving steviol, 4-N,N-dimethylaminopyridine (DMAP), and acetic anhydride in anhydrous triethylamine, with the reaction stirred at room temperature for 48 hours. mdpi.com This highlights the use of a tertiary amine base and a catalyst to facilitate the acetylation. The reaction conditions for the synthesis of related compounds, like Rebaudioside A and R, have been optimized using trimethylsilyl (B98337) trifluoromethyl sulfonate as a Lewis acid at -20°C for 2 hours, achieving a high yield of the acetylated intermediate. sciencepublishinggroup.com While not directly for this compound, this demonstrates the exploration of various catalytic systems to improve reaction efficiency.
Table 1: Reagent Systems for the Acetylation of Steviol and its Glycosides
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Steviol (1) | Acetic anhydride, Pyridine | This compound (2) | nih.gov, semanticscholar.org, researchgate.net |
| Steviol (1) | Acetic anhydride, 4-N,N-dimethylaminopyridine, Triethylamine | This compound (2) | mdpi.com |
| Stevioside | Acetic anhydride, Pyridine | Stevioside peracetate (5) | mdpi.com |
| Steviol | Trimethylsilyl trifluoromethyl sulfonate, Glycosyl donor | 13-O-[2,3-bis-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside)-β-D-furanosyl] Stevia (2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside) ester | sciencepublishinggroup.com |
This compound as an Intermediate in Organic Synthesis
This compound is a valuable precursor for the synthesis of more complex molecules, including isotopically labeled compounds and various diterpenoid analogues. The acetyl group serves as a protecting group, allowing for selective modifications at other positions of the steviol backbone.
Derivatization for Isotopic Labeling (e.g., [¹⁴C], [³H]-labeled this compound)
Isotopic labeling is a crucial technique for tracing the metabolic fate of compounds. While direct references for the synthesis of [¹⁴C] or [³H]-labeled this compound are not prevalent in the provided results, the principles of isotopic labeling using precursors like [2-¹³C]acetate are well-established for studying metabolic pathways. nih.gov In the context of steviol glycoside biosynthesis, [¹⁴C]-UDP-glucose has been used as a donor to study glucosyltransferase activity, demonstrating the application of radiolabeling in this field. nih.gov The synthesis of labeled this compound would likely involve using isotopically labeled acetic anhydride or a labeled steviol precursor.
Conversion to Ent-Kaurane and Ent-Beyerane Analogues (e.g., this compound nor-ketone)
This compound is a key intermediate in the synthesis of various ent-kaurane and ent-beyerane diterpenoids. nih.govsemanticscholar.orgnih.govnih.gov For instance, the synthesis of steviol 19-O-β-D-glucopyranosiduronic acid and 13-hydroxy ent-kaur-16-en-19-oic acid-β-D-glucopyranosyl ester proceeds through this compound. nih.govsemanticscholar.orgnih.gov Furthermore, steviol can undergo an acid-catalyzed Wagner-Meerwein rearrangement to form isosteviol, which has an ent-beyerane skeleton. nih.govacs.org A notable derivative, this compound nor-ketone, can be synthesized from stevioside peracetate. This process involves the treatment of the peracetate with osmium tetraoxide and sodium periodate. researchgate.net
Table 2: Synthesis of Diterpenoid Analogues from Steviol Derivatives
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| This compound (2) | Esterification with bromo-2,3,4-tri-O-acetyl-α-D-glucuronic acid methyl ester, followed by deacetylation | Steviol 19-O-β-D-glucopyranosiduronic acid (steviol glucuronide, 5) | nih.gov |
| Steviol (1) | Acid-induced rearrangement (e.g., 12 M HCl) | Isosteviol (2) (ent-beyerane skeleton) | nih.gov |
| Stevioside peracetate | Osmium tetraoxide, Sodium periodate | This compound nor-ketone | researchgate.net |
Application of Hydroxyl Protecting Group Strategies (e.g., acetyl groups) in Steviol Chemistry
Protecting groups are essential in the multistep synthesis of complex molecules like steviol derivatives to prevent unwanted side reactions. organic-chemistry.orglibretexts.org The acetyl group is a commonly used protecting group for hydroxyl functionalities. jocpr.com In the synthesis of steviol glycoside analogues, hydroxyl groups are often protected as base-labile acetyl groups. mdpi.com This strategy allows for other chemical transformations, such as ketone formation and methylenation, to be carried out. The acetyl groups can then be selectively removed under basic conditions, such as with sodium methoxide (B1231860) in methanol. mdpi.com The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal. organic-chemistry.orgjocpr.comlibretexts.org For example, in the synthesis of complex carbohydrates, a variety of protecting groups are used to differentiate between multiple hydroxyl groups with subtle differences in reactivity. wiley-vch.de
Biosynthetic and Biotransformation Pathways Involving Acetate and Steviol Acetate
Role of Acetate (B1210297) in Steviol (B1681142) Glycoside Biosynthesis Precursors
The biosynthesis of steviol glycosides, the natural sweeteners found in Stevia rebaudiana, initiates with fundamental precursor molecules derived from primary metabolism. Acetate plays a crucial role in this process, primarily through its incorporation into the terpenoid backbone via the mevalonate (B85504) pathway.
Mevalonate Pathway Integration (e.g., acetate as precursor to terpenes/isoprenoids)
The acetate-mevalonate pathway is a key metabolic route for the production of isoprenoids, which are a large and diverse class of naturally occurring organic chemicals that includes terpenes and steroids. slideshare.netijrpr.com This pathway commences with the precursor molecule, acetate, in the form of acetyl-CoA. slideshare.netscielo.org.co The synthesis of steviol glycosides, which are diterpenoids, relies on the C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), generated through this pathway. nih.govgenome.jp
Acetyl-Coenzyme A (Ac-CoA) as a Metabolic Precursor in Early Biosynthesis Steps
Acetyl-Coenzyme A (Ac-CoA) stands as a central metabolic precursor at the very beginning of the steviol glycoside biosynthetic pathway. slideshare.net It is formed from the breakdown of carbohydrates through glycolysis. slideshare.netijrpr.com The biosynthesis of mevalonic acid, the committed precursor of the mevalonate pathway, begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. libretexts.orgrsc.org A third molecule of acetyl-CoA is then added to create β-hydroxy-β-methylglutaryl-CoA (HMG-CoA). libretexts.orgrsc.org This six-carbon compound is subsequently reduced to mevalonic acid. ijrpr.comlibretexts.orgrsc.org Therefore, acetyl-CoA serves as the direct entry point for carbon from primary metabolism into the specialized pathway leading to the synthesis of the diterpenoid backbone of steviol. google.com
Microbial and Enzymatic Biotransformation of Steviol Acetate
This compound, an acetylated derivative of steviol, can be metabolized by various microorganisms and enzymes, leading to the formation of a range of diterpenoid products. This biotransformation has been notably studied using the fungus Gibberella fujikuroi.
Fungal Metabolism of this compound to Diterpenoid Products (e.g., by Gibberella fujikuroi)
The fungus Gibberella fujikuroi is well-known for its ability to produce gibberellins (B7789140), a class of plant hormones. Research has shown that this fungus can also metabolize steviol and its derivatives, including this compound. oup.comoup.comcapes.gov.br When this compound is introduced to cultures of Gibberella fujikuroi, particularly to mutants blocked in their own gibberellin biosynthesis pathway, it is converted into several other compounds. rsc.orgrsc.org The primary products of this fungal metabolism include 7β-hydroxy- and 6β,7β-dihydroxythis compound. oup.comrsc.org Furthermore, the fungus can convert this compound into the 13-acetyl derivatives of gibberellin A₁₇ and gibberellin A₂₀. oup.comcapes.gov.brrsc.org This demonstrates the capability of the fungal enzymes to act on this compound as a substrate, modifying its structure to produce various diterpenoid products, some of which are analogues of gibberellins. oup.comrsc.org
Enzymatic Conversion Mechanisms and Product Identification (e.g., hydroxylated derivatives, gibberellin analogues)
The enzymatic conversion of this compound by Gibberella fujikuroi involves a series of hydroxylation and rearrangement reactions. The enzymes within the fungus, primarily cytochrome P450 monooxygenases, are responsible for these transformations. rsc.org The introduction of hydroxyl groups at the 6β and 7β positions of the this compound molecule leads to the formation of the corresponding hydroxylated derivatives. oup.comrsc.org
The conversion to gibberellin analogues involves more complex enzymatic steps, including ring contraction of the B-ring of the diterpenoid structure, a key step in gibberellin biosynthesis. rsc.org The identification of these products, such as the 13-acetyl derivatives of gibberellins A₁₇ and A₂₀, has been accomplished through analytical techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. oup.com This process highlights the enzymatic machinery of Gibberella fujikuroi that can recognize and modify the this compound structure to produce a variety of complex diterpenoids. oup.comrsc.org
Substrate Specificity of this compound Bioconverting Enzymes
The ability of Gibberella fujikuroi to metabolize this compound and other steviol derivatives points to a low substrate specificity of the enzymes involved in its gibberellin biosynthetic pathway. oup.comrsc.org These enzymes, which normally act on intermediates of gibberellin synthesis, can also recognize and convert structurally similar non-native substrates like this compound. rsc.orgrsc.org This lack of strict substrate specificity is particularly evident in mutant strains of the fungus that are blocked in their endogenous gibberellin production, as they readily convert externally supplied substrates. rsc.org The bioconversion of this compound into gibberellin analogues further underscores this enzymatic flexibility, as the fungal enzymes can accommodate the acetyl group at the C-13 position and still carry out the necessary ring contractions and other modifications to form gibberellin-like structures. oup.comrsc.org This property of the fungal enzymes has been explored for the potential preparative methodology of certain plant gibberellins. oup.com
Enzymatic Processes in Steviol Glycoside Hydrolysis Leading to Steviol (Precursor to this compound)
The biotransformation of complex steviol glycosides into the core aglycone, steviol, is a critical step for the subsequent synthesis of derivatives like this compound. This conversion is predominantly achieved through enzymatic hydrolysis, a process that offers high specificity and operates under mild conditions compared to chemical methods. scielo.br While acid hydrolysis can also yield steviol, it often leads to rearrangements, forming byproducts like isosteviol. nih.govmdpi.com Enzymatic routes, therefore, represent a more controlled and efficient pathway for producing the desired steviol precursor.
The primary enzymes employed for this purpose are β-glucosidases, which are capable of cleaving the β-glycosidic bonds that link glucose units to the steviol backbone. nih.govfrontiersin.org These enzymes are sourced from a diverse range of microorganisms, including fungi, bacteria, and archaea, each possessing unique characteristics in terms of stability, efficiency, and optimal reaction conditions. scielo.brnih.govnih.gov
The hydrolysis of stevioside (B1681144), one of the most abundant steviol glycosides, into steviol is a multi-step process. acs.org The enzymatic action typically begins with the removal of the glucose unit at the C-19 carboxyl group and the sophorose unit at the C-13 hydroxyl group. nih.gov This degradation proceeds through key intermediates, including steviolbioside (B1681143) and steviolmonoside, before culminating in the final product, steviol. acs.orgutm.my
Research has focused on identifying and optimizing robust enzymes for industrial-scale steviol production. A notable example is the thermostable β-glycosidase (SSbgly) from the thermoacidophilic archaeon Sulfolobus solfataricus. This enzyme has demonstrated remarkable efficiency, achieving a 99.2% conversion yield of stevioside to steviol. nih.govnih.gov The optimal conditions for this specific bioconversion were identified as 75°C with an enzyme concentration of 50 U/mL and a stevioside concentration of 90 mg/mL. nih.gov
Another highly effective enzyme system is a β-glucosidase found within the commercial pectinase (B1165727) preparation Sumizyme PX. This enzyme converted stevioside to steviol with a 98% yield under optimal conditions of 55°C and a pH of 3.5. snu.ac.kr In contrast, other microbial enzymes have shown varied levels of success. For instance, β-glucosidase from Penicillium decumbens resulted in a 64% steviol yield at 55°C and pH 4.0. nih.gov Fungal and other enzymatic systems have also been explored; biotransformation using the fungus Aspergillus niger and the enzyme pancreatin (B1164899) yielded 20.8% and 20.2% of steviol, respectively, both at a neutral pH of 7.0. scielo.br The bacteroides group of human intestinal microflora has also been shown to completely hydrolyze stevioside and rebaudioside A to steviol. acs.org
The following tables summarize key research findings on the enzymatic production of steviol and the degradation pathway from stevioside.
Table 1: Selected Enzymes for Steviol Production via Hydrolysis
| Enzyme/Enzyme System | Source Organism/Preparation | Optimal pH | Optimal Temperature (°C) | Substrate | Reported Yield (%) | Reference(s) |
| β-glycosidase (SSbgly) | Sulfolobus solfataricus (Archaea) | Not Specified | 75 | Stevioside | 99.2% | nih.govnih.gov |
| β-glucosidase (from Pectinase) | Sumizyme PX (Commercial Preparation) | 3.5 | 55-65 | Stevioside | 98% | snu.ac.kr |
| β-glucosidase | Penicillium decumbens (Fungi) | 4.0 | 55 | Stevioside | 64% | nih.gov |
| Fungal Biotransformation | Aspergillus niger (Fungi) | 7.0 | Not Specified | Stevioside | 20.8% | scielo.br |
| Pancreatin | Commercial Preparation | 7.0 | Not Specified | Stevioside | 20.2% | scielo.br |
Table 2: Degradation Pathway of Stevioside to Steviol
| Compound | Description | Molecular Weight (m/z) | Role in Pathway | Reference(s) |
| Stevioside | Starting substrate with three glucose units. | 803 | Substrate | utm.my |
| Steviolbioside | Intermediate formed by the initial hydrolysis of stevioside. | 641 | Intermediate | acs.orgutm.my |
| Steviolmonoside | Intermediate formed from the hydrolysis of steviolbioside. | 479 | Intermediate | utm.my |
| Steviol | The final aglycone product of complete hydrolysis. | 317 | Product | acs.orgutm.my |
Advanced Research Perspectives and Methodological Developments
Exploration of Novel Synthetic Routes for Steviol (B1681142) Acetate (B1210297) Analogues
The quest for steviol acetate analogues with tailored functionalities has spurred the exploration of diverse synthetic strategies. A key approach involves the chemical modification of the parent steviol structure. For instance, steviol can be acetylated at the C-13 hydroxyl group using acetic anhydride (B1165640) in pyridine (B92270) to yield this compound. researchgate.net This foundational reaction opens the door to a multitude of further modifications.
Researchers have successfully synthesized a range of steviol derivatives, including those with modifications at various positions of the ent-kaurane core. researchgate.net These synthetic efforts often begin with the isolation of steviol from stevioside (B1681144), the abundant glycoside in Stevia rebaudiana leaves, through acid or alkaline hydrolysis. researchgate.net One notable synthetic route involves a multi-step process starting from steviol, which includes the acetylation of the C-13 hydroxyl function, followed by glycosylation of the C-19 carboxyl group and subsequent deacetylation to produce novel glycosides. researchgate.net
Biocatalytic Strategies for Targeted this compound Transformations and Analog Production
Biocatalysis has emerged as a powerful and sustainable tool for the targeted modification of steviol and its derivatives, including this compound. Enzymes offer high selectivity and can perform reactions under mild conditions, often avoiding the need for protecting groups. nih.gov
Fungal biotransformation has been a particularly fruitful area of research. The fungus Gibberella fujikuroi has been shown to metabolize this compound into various derivatives, including 7β-hydroxy- and 6β,7β-dihydroxy-steviol acetate, as well as the 13-acetyl derivatives of gibberellins (B7789140) A17 and A20. tandfonline.comrsc.org This demonstrates the potential of microbial systems to introduce specific hydroxylations and other modifications to the this compound backbone. These enzymatic transformations highlight the low substrate specificity of some fungal enzymes, which can be harnessed for the preparative methodology of important plant gibberellins. tandfonline.com
Enzymatic glycosylation is another key biocatalytic strategy. By using enzymes such as cyclodextrin (B1172386) glucanotransferases (CGTases) and α-amylases, additional monosaccharide units can be attached to steviol glycosides. nih.govresearchgate.net This process of transglycosylation can significantly alter the properties of the resulting compounds. While much of this work has focused on glycosides like stevioside, the principles can be extended to this compound derivatives to create novel glycosylated analogues. The use of enzymes from various microbial sources, including Aspergillus oryzae and extremophilic microorganisms, has shown promise in improving the efficiency and outcome of these transformations. researchgate.net The development of these biocatalytic methods provides a greener and more precise alternative to purely chemical synthesis for producing a diverse range of this compound analogues. researchgate.netacs.org
Development of Integrated Analytical Platforms for Comprehensive this compound Research
The comprehensive analysis of this compound and its analogues necessitates the development and integration of advanced analytical platforms. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of steviol derivatives. scielo.brnih.gov Various HPLC methods have been developed, utilizing different stationary phases such as reverse phase C-18, amino, and Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve optimal separation of these closely related compounds. scielo.brscielo.br
For detection, UV detectors are commonly used, typically at a wavelength of 210 nm. thermofisher.com However, the weak UV absorbance of some steviol glycosides presents a challenge. thermofisher.com To overcome this, alternative detection methods like Evaporative Light Scattering Detection (ELSD) can be employed, which offers better sensitivity for compounds with poor chromophores. thermofisher.com The use of volatile mobile phases, such as those containing ammonium (B1175870) formate, is compatible with ELSD and allows for more flexible method development. thermofisher.com
Mass Spectrometry (MS), particularly when coupled with HPLC (LC-MS), is an indispensable tool for the structural elucidation of novel this compound analogues. fao.orgacs.org LC-MS provides accurate mass measurements and fragmentation patterns that are crucial for identifying unknown compounds and confirming the structures of newly synthesized analogues. acs.org
Integrated analytical platforms often combine data from multiple techniques. For instance, a comprehensive analysis might involve initial separation by HPLC, quantification by UV or ELSD, and structural confirmation by LC-MS/MS. fao.orgacs.org Furthermore, meta-analysis approaches are being used to synthesize data from multiple studies, providing a more robust understanding of the properties of stevia-derived compounds. mdpi.com The development of these integrated analytical strategies is essential for advancing research on this compound, from monitoring synthetic and biocatalytic reactions to the detailed characterization of novel analogues.
Q & A
Q. What are the key steps in the chemical synthesis of steviol acetate from steviol?
this compound is synthesized via acetylation of steviol. The reaction involves steviol dissolved in acetic anhydride with dimethylaminopyridine (DMAP) as a catalyst. The mixture is stirred at room temperature for 48 hours, followed by purification steps to isolate this compound. This method ensures high regioselectivity for the C-19 hydroxyl group of steviol .
Q. How can enzymatic hydrolysis and UPLC-MS/MS be applied to quantify this compound metabolites in biological samples?
Plasma samples containing steviol glucuronide (a metabolite of this compound) are treated with β-glucuronidase (from Helix pomatia) in ammonium acetate buffer (pH 5) at 37°C for 6 hours. This cleaves glucuronic acid, releasing free steviol. Post-hydrolysis, methyl tert-butyl ether extraction and UPLC-MS/MS analysis enable quantification of total steviol. Subtracting free steviol (measured without hydrolysis) yields steviol glucuronide concentration, a critical step in pharmacokinetic studies .
Q. What analytical challenges arise in separating this compound from structurally similar compounds?
this compound’s polarity and structural similarity to other steviol derivatives (e.g., steviol glycosides) complicate separation. Mixed-mode reverse-phase weak anion-exchange chromatography (RP-WAX) with UV detection is effective. Validation parameters (linearity, LOD, LOQ) must be established to ensure specificity and accuracy, especially in complex matrices like plant extracts or biological fluids .
Advanced Research Questions
Q. How do human gut microbiota influence the metabolic fate of this compound?
this compound is hydrolyzed to steviol in the colon by gut microbiota. In vitro fecal homogenate studies show near-complete conversion (>94%) of steviol glycosides to steviol within 48 hours. This parallels the metabolism of rebaudioside A, confirming shared degradation pathways. Researchers must account for inter-individual microbiota variations when interpreting in vivo pharmacokinetic data .
Q. What methodological approaches resolve contradictions in this compound’s mutagenicity data?
Discrepancies arise from variable material purity and metabolic activation conditions. In vitro mutagenicity assays (e.g., Ames test) should use this compound standards with ≥95% purity (verified via HPLC). Human liver microsome studies can identify mutagenic metabolites, while in vivo carcinogenicity assays in rodents (e.g., 2-year bioassays) provide complementary data. JECFA’s safety assessment framework (100-fold safety factor) mitigates these contradictions .
Q. How does β-glucuronidase inhibition affect this compound metabolite quantification?
β-glucuronidase inhibitors (e.g., steviol or isosteviol) in biological samples can artificially reduce free steviol levels. High-performance thin-layer chromatography (HPTLC) with enzyme inhibition profiling identifies interfering compounds. Dual analysis—with and without β-glucuronidase treatment—ensures accurate quantification of steviol glucuronide .
Q. What validation criteria are critical for internal standard (IS) methods in this compound analysis?
IS methods must demonstrate linearity (R² > 0.995), recovery (85–115%), and precision (RSD < 5%). Deuterated steviol-d₃ is ideal for LC-MS/MS due to co-elution with analytes. Validation should include matrix-matched calibration curves to account for ion suppression/enhancement in complex samples like plasma or plant extracts .
Q. Why do in vitro and in vivo pharmacokinetic models for this compound yield divergent results?
Differences stem from bioavailability factors (e.g., intestinal absorption efficiency, first-pass metabolism). In vitro Caco-2 cell models often overestimate absorption compared to in vivo rodent studies. Incorporating physiologically based pharmacokinetic (PBPK) modeling bridges these gaps by simulating enterohepatic recirculation and tissue distribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
